Cas no 338423-81-7 ((3-([(3,4-DICHLOROPHENYL)SULFANYL]METHYL)-1-BENZOFURAN-2-YL)(PHENYL)METHANONE)

(3-([(3,4-DICHLOROPHENYL)SULFANYL]METHYL)-1-BENZOFURAN-2-YL)(PHENYL)METHANONE structure
338423-81-7 structure
商品名:(3-([(3,4-DICHLOROPHENYL)SULFANYL]METHYL)-1-BENZOFURAN-2-YL)(PHENYL)METHANONE
CAS番号:338423-81-7
MF:C22H14Cl2O2S
メガワット:413.316362857819
CID:5195170

(3-([(3,4-DICHLOROPHENYL)SULFANYL]METHYL)-1-BENZOFURAN-2-YL)(PHENYL)METHANONE 化学的及び物理的性質

名前と識別子

    • (3-([(3,4-DICHLOROPHENYL)SULFANYL]METHYL)-1-BENZOFURAN-2-YL)(PHENYL)METHANONE
    • 2-benzoyl-3-{[(3,4-dichlorophenyl)sulfanyl]methyl}-1-benzofuran
    • (3-{[(3,4-dichlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone
    • [3-[(3,4-dichlorophenyl)sulfanylmethyl]-1-benzofuran-2-yl]-phenylmethanone
    • Oprea1_299163
    • インチ: 1S/C22H14Cl2O2S/c23-18-11-10-15(12-19(18)24)27-13-17-16-8-4-5-9-20(16)26-22(17)21(25)14-6-2-1-3-7-14/h1-12H,13H2
    • InChIKey: UXPZKSGXALLOHP-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C(C=CC(=C1)SCC1=C(C(C2C=CC=CC=2)=O)OC2C=CC=CC1=2)Cl

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 27
  • 回転可能化学結合数: 5
  • 複雑さ: 511
  • トポロジー分子極性表面積: 55.5
  • 疎水性パラメータ計算基準値(XlogP): 7.3

(3-([(3,4-DICHLOROPHENYL)SULFANYL]METHYL)-1-BENZOFURAN-2-YL)(PHENYL)METHANONE 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Key Organics Ltd
4J-503S-1MG
(3-{[(3,4-dichlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone
338423-81-7 >90%
1mg
£37.00 2025-02-08
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00874429-1g
2-Benzoyl-3-{[(3,4-dichlorophenyl)sulfanyl]methyl}-1-benzofuran
338423-81-7 90%
1g
¥2394.0 2023-03-29
Key Organics Ltd
4J-503S-100MG
(3-{[(3,4-dichlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone
338423-81-7 >90%
100mg
£146.00 2025-02-08
Key Organics Ltd
4J-503S-5MG
(3-{[(3,4-dichlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone
338423-81-7 >90%
5mg
£46.00 2025-02-08
Key Organics Ltd
4J-503S-50MG
(3-{[(3,4-dichlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone
338423-81-7 >90%
50mg
£102.00 2025-02-08
Key Organics Ltd
4J-503S-10MG
(3-{[(3,4-dichlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone
338423-81-7 >90%
10mg
£63.00 2025-02-08
Ambeed
A913612-1g
2-Benzoyl-3-{[(3,4-dichlorophenyl)sulfanyl]methyl}-1-benzofuran
338423-81-7 90%
1g
$348.0 2024-08-02

(3-([(3,4-DICHLOROPHENYL)SULFANYL]METHYL)-1-BENZOFURAN-2-YL)(PHENYL)METHANONE 関連文献

(3-([(3,4-DICHLOROPHENYL)SULFANYL]METHYL)-1-BENZOFURAN-2-YL)(PHENYL)METHANONEに関する追加情報

Comprehensive Analysis of (3-([(3,4-DICHLOROPHENYL)SULFANYL]METHYL)-1-BENZOFURAN-2-YL)(PHENYL)METHANONE (CAS No. 338423-81-7)

The compound (3-([(3,4-DICHLOROPHENYL)SULFANYL]METHYL)-1-BENZOFURAN-2-YL)(PHENYL)METHANONE, identified by its CAS No. 338423-81-7, is a structurally unique molecule that has garnered significant attention in the field of organic chemistry and pharmaceutical research. This benzofuran derivative is characterized by its intricate molecular architecture, featuring a dichlorophenyl group linked via a sulfanyl bridge to a benzofuran core, which is further substituted with a phenyl methanone moiety. Such structural complexity makes it a subject of interest for researchers exploring novel bioactive compounds.

In recent years, the demand for heterocyclic compounds like (3-([(3,4-DICHLOROPHENYL)SULFANYL]METHYL)-1-BENZOFURAN-2-YL)(PHENYL)METHANONE has surged due to their potential applications in drug discovery and material science. The benzofuran scaffold, in particular, is renowned for its versatility, often serving as a key building block in the synthesis of pharmaceutical intermediates and functional materials. Researchers are increasingly focusing on optimizing the synthesis of such compounds to enhance their yield and purity, addressing common queries like "how to synthesize benzofuran derivatives" or "what are the applications of sulfanyl-methyl benzofurans."

The 3,4-dichlorophenyl group in this compound introduces electron-withdrawing properties, which can influence the molecule's reactivity and interaction with biological targets. This feature has led to investigations into its potential as a lead compound for developing new therapeutic agents. For instance, studies have explored its role in modulating enzyme activity or receptor binding, aligning with the growing interest in targeted drug design and precision medicine. Such applications are frequently searched in academic and industrial databases, reflecting the compound's relevance in contemporary research.

From a synthetic chemistry perspective, the incorporation of a sulfanyl-methyl linker in (3-([(3,4-DICHLOROPHENYL)SULFANYL]METHYL)-1-BENZOFURAN-2-YL)(PHENYL)METHANONE offers opportunities for further functionalization. This adaptability is crucial for researchers aiming to create structure-activity relationship (SAR) libraries, a topic often queried in scientific forums. The compound's CAS No. 338423-81-7 serves as a unique identifier, facilitating its retrieval in chemical databases and ensuring accurate documentation in patent applications or regulatory submissions.

Environmental and green chemistry considerations are also pivotal in discussions about this compound. With increasing emphasis on sustainable practices, researchers are exploring eco-friendly synthesis routes for benzofuran-based molecules. Questions like "how to reduce waste in heterocyclic compound synthesis" or "what are the green solvents for sulfanyl-methylation" are becoming more prevalent, reflecting the shift toward environmentally conscious research methodologies.

In summary, (3-([(3,4-DICHLOROPHENYL)SULFANYL]METHYL)-1-BENZOFURAN-2-YL)(PHENYL)METHANONE (CAS No. 338423-81-7) represents a fascinating example of modern organic synthesis with broad potential in drug development and material science. Its unique structure, combined with the growing demand for functionalized heterocycles, positions it as a valuable subject for ongoing and future research endeavors.

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(CAS:338423-81-7)(3-([(3,4-DICHLOROPHENYL)SULFANYL]METHYL)-1-BENZOFURAN-2-YL)(PHENYL)METHANONE
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清らかである:99%
はかる:1g
価格 ($):313.0